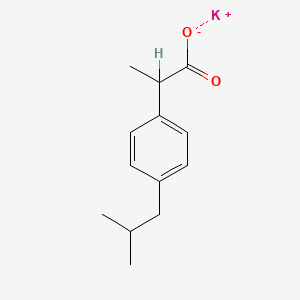

Ibuprofen potassium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

79261-49-7 |

|---|---|

Molecular Formula |

C13H17KO2 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

potassium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.K/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15);/q;+1/p-1 |

InChI Key |

XJELUCTZEAQYGF-UHFFFAOYSA-M |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[K+] |

Other CAS No. |

79261-49-7 |

Related CAS |

15687-27-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Analysis of Ibuprofen Potassium and Ibuprofen Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of ibuprofen potassium and ibuprofen acid, focusing on their chemical structures, physicochemical properties, and the implications of these differences for pharmaceutical applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical Structure and Physicochemical Properties

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It exists in its free acid form, 2-(4-isobutylphenyl)propanoic acid, and as various salts, with the potassium salt being a common alternative.[3][4]

Ibuprofen Acid: As a monocarboxylic acid, ibuprofen consists of a propionic acid group where one hydrogen at the second position is substituted by a 4-(2-methylpropyl)phenyl group.[1][3] This structure contains a chiral center at the α-position of the propionate moiety, leading to two enantiomers: (S)-(+)-ibuprofen, which is the pharmacologically active form, and (R)-(-)-ibuprofen, which is less active but can be converted to the S-enantiomer in vivo.[5][6] Commercial ibuprofen is typically sold as a racemic mixture of both enantiomers.[3][6]

This compound: This is the potassium salt of ibuprofen, with the chemical name potassium 2-[4-(2-methylpropyl)phenyl]propanoate.[7][8] The key structural difference is the replacement of the acidic proton of the carboxylic acid group with a potassium ion (K+), forming an ionic bond.[7][8] This transformation from a carboxylic acid to a salt has profound effects on the molecule's physicochemical properties, most notably its solubility.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. news-medical.net [news-medical.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (79261-49-7) for sale [vulcanchem.com]

- 8. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Ibuprofen Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ibuprofen potassium salt (C₁₃H₁₇KO₂). The conversion of ibuprofen into its potassium salt is a common strategy to enhance its aqueous solubility and dissolution rate, which can lead to faster absorption and a more rapid onset of analgesic action.[1][2] This document details the experimental protocols for synthesis and various analytical techniques used for characterization, presenting key quantitative data in a structured format for clarity and comparison.

Synthesis of this compound Salt

The synthesis of this compound salt is primarily achieved through a straightforward acid-base neutralization reaction. In this process, the carboxylic acid group of ibuprofen reacts with a potassium base, such as potassium hydroxide (KOH), to form the corresponding potassium salt and water.

Experimental Protocol: Neutralization Reaction

-

Dissolution: Dissolve a specific molar amount of ibuprofen in a suitable solvent, such as ethanol or a mixture of ethanol and water. Gentle heating and stirring can be applied to ensure complete dissolution.

-

Base Addition: Prepare a stoichiometric equivalent aqueous solution of potassium hydroxide (KOH). Add the KOH solution dropwise to the ibuprofen solution while stirring continuously. The ratio of potassium base to ibuprofen should be approximately 1:1 to ensure complete conversion.[3]

-

Reaction: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the neutralization reaction goes to completion.

-

Isolation: Remove the solvent from the reaction mixture using a rotary evaporator. This will yield the crude this compound salt.

-

Purification & Drying: The resulting solid can be purified by recrystallization from an appropriate solvent system. The purified salt should then be dried under a vacuum at an elevated temperature to remove any residual solvent and water. Due to the hygroscopic nature of this compound salt, it is crucial to store the final product in a desiccator.[2]

Caption: A flowchart illustrating the key stages in the synthesis of this compound salt.

The chemical transformation is depicted in the reaction diagram below.

Caption: The chemical reaction between ibuprofen and potassium hydroxide.

Characterization Methods

To confirm the identity, purity, and physicochemical properties of the synthesized this compound salt, a suite of analytical techniques is employed. The characterization workflow typically involves spectroscopic and thermal analysis to verify the formation of the salt and assess its properties relative to the parent ibuprofen acid.

Caption: A diagram showing the analytical methods used to characterize the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule and is highly effective for confirming the conversion of the carboxylic acid of ibuprofen to its carboxylate salt form.

-

Experimental Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a pellet.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Results & Discussion: The key diagnostic change is the disappearance of the characteristic carbonyl (C=O) stretching band of the carboxylic acid group in ibuprofen, typically observed around 1721 cm⁻¹.[5] Concurrently, two new absorption bands appear for the carboxylate anion (COO⁻): a strong asymmetrical stretching vibration (around 1610-1550 cm⁻¹) and a weaker symmetrical stretching vibration (around 1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm that the carbon skeleton of the ibuprofen molecule remains intact after the salt formation and to verify the removal of the acidic proton.

-

Experimental Protocol: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and the ¹H NMR spectrum is acquired.

-

Results & Discussion: The spectrum of this compound salt will show the characteristic signals for the aromatic and aliphatic protons, similar to those of ibuprofen. The most significant difference is the absence of the broad singlet signal corresponding to the acidic proton of the carboxylic acid group (typically found >10 ppm), confirming the deprotonation and salt formation.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and thermal stability.

-

Experimental Protocol: A few milligrams of the sample are placed in an aluminum pan and heated at a constant rate (e.g., 10 K/min) under a nitrogen atmosphere.[6]

-

Results & Discussion: Ibuprofen exhibits a sharp endothermic peak corresponding to its melting point at approximately 75-78°C.[7][8] The DSC thermogram for this compound salt is expected to be significantly different. As the salt is hygroscopic, an initial endotherm related to dehydration may be observed.[2][9] The salt form is generally expected to have a higher melting or decomposition temperature compared to the parent acid, indicating increased thermal stability.[6] TGA can quantify the mass loss associated with dehydration and decomposition.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing the crystalline structure of a solid material. It is used to confirm that the synthesized salt is a new crystalline entity and not simply a physical mixture of the starting materials.

-

Experimental Protocol: A powdered sample is uniformly packed into a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ).[7][10]

-

Results & Discussion: The diffraction pattern of this compound salt will display a unique set of peaks at specific 2θ angles, which will be distinctly different from the patterns of both crystalline ibuprofen and the potassium base used in the synthesis. This confirms the formation of a new crystal lattice.[11]

Data Summary

The following tables summarize the key physical and analytical data for ibuprofen and its potassium salt.

Table 1: Physical and Chemical Properties

| Property | Ibuprofen | This compound Salt | Reference |

| Chemical Formula | C₁₃H₁₈O₂ | C₁₃H₁₇KO₂ | [12][13] |

| Molecular Weight | 206.28 g/mol | 244.37 g/mol | [7][13] |

| Appearance | White crystalline solid | White, potentially hygroscopic solid | [2][7] |

Table 2: Key FTIR Spectral Data

| Functional Group | Vibration Type | Ibuprofen (cm⁻¹) | This compound Salt (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Absent | [14] |

| C=O (Carboxylic Acid) | Stretching | ~1721 | Absent | [5] |

| COO⁻ (Carboxylate) | Asymmetric Stretch | Absent | ~1610-1550 | - |

| COO⁻ (Carboxylate) | Symmetric Stretch | Absent | ~1400 | - |

Table 3: Key ¹H NMR Spectral Data

| Proton | Ibuprofen (ppm) | This compound Salt (ppm) | Reference |

| -COOH | >10 (broad singlet) | Absent | [15] |

| Aromatic (Ar-H) | ~7.0-7.2 | ~7.0-7.2 | [16] |

| Aliphatic Protons | ~0.9-3.7 | ~0.9-3.7 (minor shifts expected) | [16] |

Table 4: Thermal Analysis Data (DSC)

| Thermal Event | Ibuprofen | This compound Salt | Reference |

| Dehydration | N/A | Expected endotherm (~100°C) | [9] |

| Melting Point (Tₘ) | ~75-78°C | Higher than parent acid; may decompose | [7][8] |

Conclusion

The synthesis of this compound salt via acid-base neutralization is a robust and efficient method for modifying the physicochemical properties of ibuprofen. The successful formation of the salt can be unequivocally confirmed through a combination of spectroscopic and thermal analysis techniques. FTIR and NMR spectroscopy verify the chemical transformation at a molecular level, while DSC and PXRD provide critical information about the thermal stability and crystalline structure of the final product. This well-characterized salt holds significant potential for use in pharmaceutical formulations where rapid drug release and absorption are desired.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. WO2006100281A2 - Solubilized ibuprofen - Google Patents [patents.google.com]

- 3. US20080269334A1 - Highly Concentrated Pourable Aqueous Solutions Of Potassium Ibuprofen, Their Preparation And Their Use - Google Patents [patents.google.com]

- 4. Utilization of green ATR-FTIR spectroscopic method for quantitative analysis of Ibuprofen tablets [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. start.jinr.ru [start.jinr.ru]

- 8. mdpi.com [mdpi.com]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

- 10. azom.com [azom.com]

- 11. azooptics.com [azooptics.com]

- 12. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

Physicochemical Properties of Ibuprofen Potassium: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the core physicochemical properties of ibuprofen potassium, tailored for researchers, scientists, and professionals in drug development. This document details essential data, experimental methodologies, and relevant biological pathways to support advanced research and formulation activities.

Core Physicochemical Properties

This compound, the potassium salt of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a white crystalline powder.[1] Its formation from the parent acid enhances aqueous solubility, a critical factor for improving dissolution rates and bioavailability.[2] The fundamental properties are summarized below.

Data Summary

A compilation of the key quantitative physicochemical parameters for ibuprofen and its potassium salt is presented in Table 1. This data is essential for predicting the behavior of the molecule in various experimental and physiological conditions.

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₇KO₂ | - |

| Average Molecular Weight | 244.375 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Water Solubility | Highly water-soluble | Significantly greater than ibuprofen free acid.[2] |

| pKa (of Ibuprofen) | 4.4 - 4.6 | Refers to the parent carboxylic acid.[3] |

| Melting Point (of Ibuprofen) | 75 - 78 °C | This is for the free acid form. Salts may decompose rather than melt.[4] |

| Thermal Decomposition (Ibuprofen) | Begins > 152 °C | Thermal decomposition for the free acid occurs in a single step after melting.[4][5] |

Experimental Protocols and Methodologies

Accurate characterization of physicochemical properties relies on standardized experimental protocols. This section details the methodologies for determining solubility, thermal properties, and pKa.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Protocol:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4).

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the samples to rest, permitting the undissolved solid to sediment. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[6]

-

Sampling & Dilution: Carefully withdraw an aliquot from the supernatant. Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure thermal events such as melting, crystallization, and decomposition. For hydrated salts like this compound, it can also reveal dehydration events.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound powder into a DSC pan (e.g., aluminum).

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the cell with an inert gas (e.g., nitrogen) to create a stable atmosphere.[4]

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).[4]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, dehydration, decomposition) or exothermic (crystallization) peaks. While ibuprofen free acid shows a sharp melting endotherm around 75-78 °C, a hydrated salt like this compound would be expected to show an initial endotherm corresponding to water loss, followed by decomposition at higher temperatures.[4][7]

References

- 1. This compound | C13H17KO2 | CID 23662458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]

- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dialnet.unirioja.es [dialnet.unirioja.es]

The Core Mechanism of Ibuprofen Potassium on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of ibuprofen potassium on cyclooxygenase (COX) enzymes. It provides a comprehensive overview of the biochemical interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this widely used non-steroidal anti-inflammatory drug (NSAID).

Introduction: this compound vs. Ibuprofen Acid

Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, the central mediators in the synthesis of prostaglandins, which are involved in pain, inflammation, and fever.[1][2] While the pharmacologically active moiety is the ibuprofen anion, it is formulated as either a free acid or a salt, such as this compound.

The primary distinction between this compound and ibuprofen acid lies in their pharmacokinetic properties. Ibuprofen acid has low water solubility, which can slow its dissolution and subsequent absorption in the gastrointestinal tract.[3][4] In contrast, this compound is significantly more water-soluble, leading to faster dissolution, more rapid absorption, and a quicker onset of analgesic and anti-inflammatory effects.[5][6] This accelerated absorption results in a more rapid inhibition of COX enzymes in vivo.[7] However, the fundamental mechanism of action at the molecular level—the interaction of the ibuprofen anion with the COX enzymes—remains identical for both formulations.[5]

Molecular Mechanism of Action

Ibuprofen functions as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2 isoenzymes.[8][9]

-

Non-selective Inhibition: Ibuprofen inhibits both COX-1, which is constitutively expressed and involved in homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and plays a major role in inflammation.[2][10]

-

Reversible Inhibition: Unlike aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes, ibuprofen binds reversibly.[9] This means that the inhibition can be overcome by increasing the substrate concentration and that the duration of action is dependent on the drug's concentration at the target site.

-

Competitive Inhibition: Ibuprofen competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes.[9] By occupying the active site, ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[1]

Binding Site and Key Interactions

X-ray crystallography studies have revealed the precise binding mode of ibuprofen within the active site of COX enzymes. The ibuprofen molecule binds in the hydrophobic channel of the enzyme where arachidonic acid would normally bind. The key interactions involve:

-

An ionic bond (salt bridge) between the carboxylate group of ibuprofen and the guanidinium group of a highly conserved arginine residue at position 120 (Arg-120) .[11]

-

A hydrogen bond between the carboxylate group of ibuprofen and the hydroxyl group of a tyrosine residue at position 355 (Tyr-355) .[11]

These interactions anchor the ibuprofen molecule at the entrance of the cyclooxygenase channel, effectively blocking substrate access.

Stereoselectivity

Ibuprofen is a chiral molecule and is administered as a racemic mixture of two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. The S-(+)-enantiomer is responsible for the majority of the anti-inflammatory and analgesic activity through its potent inhibition of COX enzymes.[8][12] The R-(-)-enantiomer is significantly less active against COX enzymes.[12][13] In vivo, a portion of the inactive R-(-)-enantiomer is converted to the active S-(+)-enantiomer.[2]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of ibuprofen is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for ibuprofen can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

| Inhibitor | Target Enzyme | IC50 (μM) | Assay System |

| Ibuprofen | COX-1 | 13 | Purified Enzyme |

| Ibuprofen | COX-2 | 370 | Purified Enzyme |

| Ibuprofen | COX-1 | 2.5 - 5.0 | Whole Blood Assay |

| Ibuprofen | COX-2 | 8.2 - 15.0 | Whole Blood Assay |

Note: Data compiled from multiple sources. The IC50 values are for the active ibuprofen moiety and are applicable to both ibuprofen acid and this compound formulations in terms of enzymatic inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin Synthesis and Inhibition by Ibuprofen

Caption: Prostaglandin synthesis pathway and its inhibition by ibuprofen.

Experimental Workflow for Determining COX Inhibition (IC50)

Caption: General workflow for determining the IC50 of ibuprofen on COX enzymes.

Experimental Protocols

In Vitro COX Inhibition Assay using Purified Enzymes

This protocol is a generalized method for determining the IC50 of this compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

This compound

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Detection system (e.g., ELISA kit for PGE2, or LC-MS/MS)

-

96-well microplate

-

Incubator

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare a solution of arachidonic acid in ethanol, and then dilute in assay buffer to the desired final concentration.

-

Reconstitute purified COX enzymes and heme in the assay buffer according to the manufacturer's instructions. Keep on ice.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include control wells with buffer only (no inhibitor).

-

Add the heme cofactor to all wells.

-

Add the COX-1 or COX-2 enzyme solution to all wells except for the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

Detection and Analysis:

-

Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a specific ELISA kit according to the manufacturer's protocol. Alternatively, use LC-MS/MS for more precise quantification.

-

Calculate the percentage of inhibition for each ibuprofen concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the ibuprofen concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Human Whole Blood Assay for COX Inhibition

This ex vivo/in vitro assay measures the inhibitory effect of ibuprofen on COX-1 and COX-2 in a more physiologically relevant environment.[14][15]

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin)

-

This compound

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Saline solution

-

Incubator (37°C)

-

Centrifuge

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Methodology:

-

COX-1 Activity (Thromboxane B2 production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or saline (control).

-

Allow the blood to clot by incubating at 37°C for 60 minutes.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and measure the concentration of TXB2 (a stable metabolite of the COX-1 product, Thromboxane A2) using an ELISA kit.

-

-

COX-2 Activity (Prostaglandin E2 production):

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of this compound or saline (control).

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and measure the concentration of PGE2 using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each ibuprofen concentration compared to the saline control.

-

Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the ibuprofen concentration as described in the previous protocol.

-

Conclusion

This compound exerts its therapeutic effects through the rapid delivery of the active ibuprofen anion, which acts as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action is well-characterized, involving the blockage of the arachidonic acid binding channel through key interactions with Arg-120 and Tyr-355. While the potassium salt formulation enhances the speed of absorption and onset of action, the fundamental inhibitory mechanism at the enzymatic level is conserved. The quantitative assessment of its inhibitory potency and the understanding of the underlying signaling pathways are crucial for the continued development and optimization of this important class of anti-inflammatory drugs.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 5. pharma.basf.com [pharma.basf.com]

- 6. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Cyclooxygenase‐1 and ‐2 by R(‐)‐ and S(+)‐Ibuprofen | Semantic Scholar [semanticscholar.org]

- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

The Solubility Profile of Ibuprofen Potassium: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the aqueous and organic solubility of ibuprofen potassium, providing key data, experimental methodologies, and logical frameworks for formulation development.

This technical guide offers a comprehensive overview of the solubility characteristics of this compound, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for the successful development of various dosage forms, influencing critical parameters such as dissolution rate, bioavailability, and therapeutic efficacy. This document provides quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows to support researchers, scientists, and drug development professionals in their formulation and analytical endeavors.

Quantitative Solubility Data

The solubility of ibuprofen is significantly influenced by its form (free acid vs. salt) and the nature of the solvent system, including pH and temperature. This compound, as a salt of a weak acid, exhibits markedly different solubility characteristics compared to its free acid counterpart, particularly in aqueous media.

Aqueous Solubility

This compound is significantly more soluble in water than ibuprofen free acid due to its ionic nature. While specific quantitative data for this compound across a wide range of conditions is not extensively published, its solubility is known to be high. For context, the aqueous solubility of ibuprofen free acid is very low, typically less than 0.1 mg/mL in acidic to neutral pH, but increases with pH as the carboxylic acid group ionizes. The potassium salt form is designed to overcome this limitation, promoting rapid dissolution and absorption.

The solubility of ibuprofen is highly pH-dependent. In acidic environments like the stomach (pH 1-3), ibuprofen is predominantly in its non-ionized, less soluble form. As the pH increases in the intestinal tract (pH > 6.5), the solubility of ibuprofen significantly increases due to the formation of its soluble salt form. For instance, the solubility of ibuprofen at 37°C has been shown to increase from 0.038 mg/cm³ at pH 1 to 3.37 mg/cm³ at pH 6.8.

Table 1: pH-Dependent Aqueous Solubility of Ibuprofen (Free Acid) at 37°C

| pH | Solubility (mg/mL) | Reference |

| 1.0 | 0.038 | |

| 4.5 | 0.084 | |

| 5.5 | 0.685 | |

| 6.8 | 3.37 | |

| 7.2 | 5.86 (as IBP) |

Note: This table presents data for ibuprofen free acid to illustrate the effect of pH. The solubility of this compound is expected to be significantly higher in aqueous solutions.

Organic Solvent Solubility

Ibuprofen is generally very soluble in most organic solvents. This characteristic is important for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Table 2: Solubility of Ibuprofen in Various Organic Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Ethanol (90%) | 66.18 g/100 mL | 40 | |

| Ethanol | ~60 mg/mL | Not Specified | |

| Methanol | Very Soluble | Not Specified | |

| Acetone | Very Soluble | Not Specified | |

| Dichloromethane | Very Soluble | Not Specified | |

| DMSO | ~50 mg/mL | Not Specified | |

| Dimethylformamide | ~45 mg/mL | Not Specified |

Note: This table presents data for ibuprofen. The solubility of this compound in these organic solvents may differ.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of ibuprofen and its salts.

Equilibrium Solubility Determination in Aqueous Buffers

This protocol outlines the steps for determining the saturation solubility of this compound in various aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of phosphate buffers with varying pH values (e.g., pH 4.5, 5.4, 6.8, 7.4) to simulate different physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of each buffer solution in sealed vials.

-

Equilibration: Vigorously stir the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at the same temperature to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with the mobile phase, and analyze the concentration of this compound using a validated HPLC method.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with the pH adjusted to 2.5 using orthophosphoric acid.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV detector at 223 nm.

-

Quantification: Use a calibration curve prepared from standard solutions of this compound.

Solubility Determination in Organic Solvents

This protocol describes a method for determining the solubility of this compound in various organic solvents using UV-Vis spectrophotometry.

Methodology:

-

Solvent Selection: Choose a range of organic solvents of interest (e.g., ethanol, methanol, acetone).

-

Sample Preparation: Prepare saturated solutions by adding an excess of this compound to each solvent in sealed containers.

-

Equilibration: Agitate the solutions at a constant temperature until equilibrium is achieved.

-

Filtration: Filter the saturated solutions to remove any undissolved solid.

-

Sample Analysis: Dilute a known volume of the filtrate with the respective solvent and measure the absorbance at the wavelength of maximum absorption (λmax) for ibuprofen (typically around 221 nm in ethanol).

-

Quantification: Calculate the concentration using a previously established calibration curve of this compound in the same solvent.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships relevant to the solubility of this compound.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Factors Influencing this compound Solubility.

The Salt Advantage: A Technical Guide to the Enhanced Pharmacokinetics and Bioavailability of Ibuprofen Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacokinetic and bioavailability differences between standard ibuprofen acid and its various salt formulations, including ibuprofen sodium, ibuprofen lysine, and ibuprofen arginate. By examining key pharmacokinetic parameters, this document provides a comprehensive overview for researchers and professionals in drug development seeking to understand the nuances of ibuprofen formulations.

Executive Summary

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. However, its acidic form has low aqueous solubility, which can limit its speed of absorption and, consequently, the onset of therapeutic action. To overcome this, various salt formulations have been developed. This guide demonstrates that while the total drug exposure (bioavailability) remains comparable between ibuprofen acid and its salt forms, the salts consistently exhibit a more rapid absorption profile. This is characterized by a shorter time to reach maximum plasma concentration (Tmax) and often a higher peak plasma concentration (Cmax), which can be advantageous for rapid pain relief.

Comparative Pharmacokinetics: A Data-Driven Analysis

Clinical studies consistently show that ibuprofen salts are absorbed more rapidly than ibuprofen acid. This is primarily attributed to their enhanced solubility in the gastrointestinal tract. The following tables summarize the key pharmacokinetic parameters from various comparative studies.

Table 1: Pharmacokinetic Parameters of Ibuprofen Sodium vs. Ibuprofen Acid

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |

| Ibuprofen Sodium | 400 | 41.47 | 35 | 117.79 (AUC0-t) | 22 healthy volunteers | [1][2][3] |

| Ibuprofen Acid | 400 | 31.88 | 90 | 115.28 (AUC0-t) | 22 healthy volunteers | [1][2][3] |

| Ibuprofen Sodium | 400 | Higher | Significantly Earlier | Bioequivalent | 71 healthy volunteers | [4] |

| Ibuprofen Acid (Motrin® IB) | 400 | Lower | 120 | Bioequivalent | 71 healthy volunteers | [4] |

| Ibuprofen Sodium | 400 | Higher | 30-35 | Bioequivalent | 71 healthy volunteers | [4] |

| Ibuprofen Acid (Advil®) | 400 | Lower | 82.5 | Bioequivalent | 71 healthy volunteers | [4] |

Table 2: Pharmacokinetic Parameters of Ibuprofen Lysine vs. Ibuprofen Acid

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |

| Ibuprofen Lysine | 400 | Higher | 35-45 | Equivalent | Healthy adults | [5] |

| Ibuprofen Acid | 400 | Lower | 90-120 | Equivalent | Healthy adults | [5] |

| Ibuprofen Lysine | 400 | - | Significantly Earlier | - | 8 healthy male volunteers | [6] |

| Ibuprofen Acid | 400 | - | - | - | 8 healthy male volunteers | [6] |

| Ibuprofen Lysine | 400 | - | No significant difference | Non-inferior | Patients post-dental surgery | [7] |

| Ibuprofen Acid | 400 | - | - | Non-inferior | Patients post-dental surgery | [7] |

Table 3: Pharmacokinetic Parameters of Ibuprofen Arginate vs. Ibuprofen Acid

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | Study Population | Reference |

| Ibuprofen Arginate | 400 | Significantly Higher | Significantly Shorter | Similar | 16 healthy volunteers | [8][9] |

| Ibuprofen Acid | 400 | Lower | - | Similar | 16 healthy volunteers | [8][9] |

| Ibuprofen Arginate | 400 | - | 30 | - | - | [10] |

| Ibuprofen Acid | 400 | - | 90 | - | - | [10] |

| Ibuprofen Arginate | 600 | 45% Higher | 2 hours sooner | Similar | 24 healthy volunteers | [9][11] |

| Dexibuprofen (S-(+)-enantiomer) | 400 | Lower | - | Similar | 24 healthy volunteers | [9][11] |

Experimental Protocols: A Closer Look at the Methodology

The data presented above are derived from rigorously designed clinical trials. Understanding the methodologies employed is crucial for interpreting the results.

Study Design

A common study design is a randomized, open-label, single-dose, crossover study .[3][4][12][13]

-

Randomized: Subjects are randomly assigned to a sequence of treatments to minimize bias.

-

Open-label: Both the researchers and subjects know which treatment is being administered.

-

Single-dose: Participants receive a single dose of the study drug on each treatment day.

-

Crossover: Each subject receives all the different ibuprofen formulations being tested, with a "washout" period between each administration to ensure the previous drug is cleared from their system.[3][13] This design allows for within-subject comparisons, reducing variability.

Study Population

The majority of these pharmacokinetic studies are conducted in healthy adult volunteers .[3][4] Key inclusion criteria often include a specific age range (e.g., 19-50 years) and a body mass index (BMI) within a healthy range (e.g., 18.5–27 kg/m2 ).[12] This ensures that the observed pharmacokinetic differences are primarily due to the drug formulations and not underlying health conditions.

Dosing and Administration

Participants typically fast overnight for at least 10 hours before receiving a single oral dose of the ibuprofen formulation with a standardized volume of water (e.g., 150-240 mL).[12][13] For studies investigating the effect of food, a high-fat breakfast is often consumed before drug administration.[4][13]

Blood Sampling and Analysis

Blood samples are collected at multiple time points before and after drug administration.[12][14] A typical schedule might involve sampling at 0, 0.17, 0.25, 0.33, 0.42, 0.5, 0.58, 0.67, 0.75, 0.83, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours post-dose.[12] The collected blood is then centrifuged to separate the plasma, which is stored frozen until analysis.

The concentration of ibuprofen in the plasma samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[14][15][16] These techniques allow for the sensitive and specific measurement of ibuprofen and its enantiomers.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[12]

-

Cmax and Tmax are determined directly from the observed data.[12]

-

The Area Under the Curve (AUC) , which represents the total drug exposure over time, is calculated using the trapezoidal rule.[12]

Visualizing the Processes

Diagram 1: Ibuprofen Absorption Pathway

Caption: Comparative absorption pathways of ibuprofen acid and ibuprofen salts.

Diagram 2: Experimental Workflow for a Crossover Pharmacokinetic Study

References

- 1. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ibuprofen Sodium Is Absorbed Faster than Standard Ibuprofen Tablets: Results of Two Open-Label, Randomized, Crossover Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma-journal.com [pharma-journal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Randomized, Double-Blind, Placebo-Controlled Trial of Ibuprofen Lysinate in Comparison to Ibuprofen Acid for Acute Postoperative Dental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Ibuprofen Arginate for Rapid-Onset Pain Relief in Daily Practice: A Review of Its Use in Different Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesia with ibuprofen arginate versus conventional ibuprofen for patients with dysmenorrhea: a crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Determination of ibuprofen in erythrocytes and plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput HPLC-MS/MS Method for Quantification of Ibuprofen Enantiomers in Human Plasma: Focus on Investigation of Metabolite Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Ibuprofen Potassium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is commonly formulated as a salt to enhance its solubility and bioavailability. While the crystal structure and polymorphism of ibuprofen acid and its sodium salt have been extensively studied, there is a notable scarcity of publicly available data specifically on the crystal structure of ibuprofen potassium. This guide provides a comprehensive overview of the methodologies and analytical techniques that are essential for the characterization of the crystal structure and polymorphic forms of this compound. By drawing parallels with the well-documented analysis of ibuprofen and its sodium salt, this document serves as a detailed framework for researchers and pharmaceutical scientists engaged in the solid-state characterization of this compound and other active pharmaceutical ingredient (API) salts. We will delve into the experimental protocols for techniques such as X-ray diffraction, thermal analysis, and vibrational spectroscopy, and present data in a structured format to facilitate understanding and application in a research and development setting.

Introduction to Ibuprofen and the Significance of Salt Forms

Ibuprofen, chemically known as 2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management[1]. As an API, its solid-state properties, including crystal structure and polymorphism, are critical determinants of its stability, dissolution rate, and ultimately, its therapeutic efficacy. The formation of salts, such as this compound, is a common strategy to improve the physicochemical properties of acidic drugs[2]. Different salt forms can exhibit unique crystal structures and may exist in multiple polymorphic forms, each with distinct properties. Therefore, a thorough analysis of the crystal structure and polymorphism of this compound is paramount for the development of robust and effective drug products.

Methodologies for Crystal Structure and Polymorphism Analysis

A multi-faceted approach is necessary for the comprehensive characterization of the solid state of this compound. The following sections detail the key experimental techniques and their protocols.

X-ray Diffraction (XRD)

X-ray diffraction is the gold standard for determining the crystal structure of a material. It can distinguish between different crystalline phases and identify polymorphic forms[3][4][5][6].

SC-XRD provides the most definitive structural information, including unit cell dimensions, space group, and atomic coordinates.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated[2]. Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations[2][7].

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXTL)[2]. This process yields the precise arrangement of atoms in the crystal lattice.

PXRD is a rapid and non-destructive technique used to analyze polycrystalline samples. It is invaluable for routine identification, phase purity analysis, and polymorphism screening[1][8][9][10].

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystallites[11].

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (commonly Cu-Kα radiation) in a diffractometer[1][6]. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ)[1].

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared to reference patterns to identify the crystalline form[5][9].

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to detect polymorphic transitions[1][5][12][13].

Experimental Protocol:

-

Sample Preparation: A few milligrams of the this compound sample are accurately weighed and sealed in an aluminum pan.

-

Measurement: The sample and a reference pan (usually empty) are heated or cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument[5].

-

Data Analysis: The resulting thermogram shows endothermic and exothermic events. For a crystalline solid, a sharp endothermic peak corresponds to its melting point. The presence of multiple melting peaks or other thermal events can indicate polymorphism[14].

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the presence of solvates or hydrates.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample is placed in a tared TGA pan.

-

Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots mass loss versus temperature. A step-wise mass loss can indicate the loss of solvent or water molecules from the crystal lattice, which is crucial for identifying solvated or hydrated forms[2].

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the chemical bonding and molecular structure within a crystal.

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory[1].

-

Data Collection: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups. Changes in the position or shape of these bands can indicate different polymorphic forms or salt formation[15].

Data Presentation and Analysis

Table 1: Crystallographic Data for Ibuprofen and Ibuprofen Sodium Dihydrate

| Parameter | Racemic Ibuprofen | (S)-Ibuprofen Sodium Dihydrate |

| Chemical Formula | C₁₃H₁₈O₂ | C₁₃H₁₇NaO₂ · 2H₂O |

| Formula Weight | 206.28 | 266.30 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P1 |

| a (Å) | 14.397(8) | 6.234(1) |

| b (Å) | 7.818(4) | 9.012(2) |

| c (Å) | 10.506(6) | 13.987(3) |

| α (°) | 90 | 87.23(3) |

| β (°) | 99.70(3) | 84.09(3) |

| γ (°) | 90 | 72.09(3) |

| Volume (ų) | 1165.6(1) | 742.8(3) |

| Z | 4 | 2 |

| Data Source | [7] | [16] |

Table 2: Thermal Analysis Data for Ibuprofen

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Data Source |

| Racemic Ibuprofen | ~76 | ~128 | [14] |

| (S)-Ibuprofen | ~54 | - | - |

Visualization of Experimental Workflows

Graphviz diagrams are provided below to illustrate the logical flow of experiments in crystal structure and polymorphism analysis.

Conclusion and Future Directions

The comprehensive solid-state characterization of this compound is a critical step in its development as a pharmaceutical product. While direct crystallographic data for this compound is currently limited in the public domain, the methodologies and analytical frameworks established for ibuprofen and its other salt forms provide a clear roadmap for researchers. The application of X-ray diffraction, thermal analysis, and vibrational spectroscopy will be instrumental in elucidating the crystal structure, identifying potential polymorphs, and understanding the physicochemical properties of this compound. Future research should focus on the systematic crystallization and characterization of this compound to fill the existing knowledge gap. Such studies will not only contribute to a deeper understanding of this important API but also facilitate the development of improved formulations with enhanced therapeutic performance. The workflows and protocols outlined in this guide provide a robust starting point for these endeavors.

References

- 1. pjps.pk [pjps.pk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Properties of ibuprofen crystallized under various conditions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. start.jinr.ru [start.jinr.ru]

- 6. azooptics.com [azooptics.com]

- 7. Crystallography Open Database: Information card for entry 2006278 [crystallography.net]

- 8. RS, S (+) - and R (−)-ibuprofen cocrystal polymorphs: Vibrational spectra, XRD measurement and DFT calculation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical characterization of interaction of ibuprofen by solid-state milling with aluminum hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Similarity in structures of racemic and enantiomeric ibuprofen sodium dihydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of Ibuprofen Potassium using FTIR and NMR

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the analytical methods used for the spectroscopic identification of ibuprofen potassium, a common salt form of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Utilizing Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines the core principles, experimental protocols, and data interpretation necessary for the unambiguous characterization of this active pharmaceutical ingredient (API).

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone medication for managing pain, inflammation, and fever. Its therapeutic effects are primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. To enhance solubility and dissolution rates, ibuprofen is often formulated as a salt, with this compound being a prominent example. This improved solubility can lead to faster absorption and a more rapid onset of analgesic action.

Accurate identification and characterization of the specific salt form of an API are critical for ensuring drug product quality, safety, and efficacy. FTIR and NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed molecular information, making them indispensable tools in pharmaceutical development and quality control. This guide details the application of these techniques for the definitive identification of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations at specific frequencies that correspond to the molecule's functional groups. The resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of the compound and the confirmation of specific chemical features, such as the conversion of a carboxylic acid to a carboxylate salt.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for FTIR transmission analysis.

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample.

-

Grinding: Add the sample to approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

-

Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die.

-

Pressing: Place the die under a hydraulic press and apply pressure (typically 5-7 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

An alternative, often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which allows for the analysis of the solid powder directly with minimal sample preparation.

FTIR Spectral Data and Interpretation

The key to distinguishing ibuprofen from this compound via FTIR is the transformation of the carboxylic acid functional group into a carboxylate anion. This chemical change results in a significant and easily identifiable shift in the infrared spectrum.

The most notable change is the disappearance of the strong carbonyl (C=O) stretching band of the carboxylic acid, typically seen in ibuprofen's spectrum around 1720-1706 cm⁻¹. In its place, the spectrum of this compound will exhibit two new characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group.

| Functional Group | Ibuprofen Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | Absent | Stretching |

| C-H Stretch (Aliphatic) | 2956 - 2870 | 2955 - 2868 | Stretching |

| C=O Stretch (Carboxylic Acid) | ~1721 - 1706 | Absent | Stretching |

| COO⁻ Stretch (Carboxylate) | Absent | ~1550-1610 | Asymmetric Stretching |

| COO⁻ Stretch (Carboxylate) | Absent | ~1400-1420 | Symmetric Stretching |

| C=C Stretch (Aromatic) | ~1600, ~1460 | ~1610, ~1460 | Stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method and instrument.

The presence of the strong asymmetric carboxylate stretch around 1550-1610 cm⁻¹ and the symmetric stretch around 1400-1420 cm⁻¹, coupled with the absence of the carboxylic acid C=O and O-H bands, provides definitive evidence for the formation of the potassium salt.

Thermal Analysis of Ibuprofen Potassium Stability Using DSC and TGA: An In-depth Technical Guide

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is available in various salt forms to enhance its solubility and bioavailability.[1] Ibuprofen potassium is one such salt, valued for its rapid absorption.[1] For researchers, scientists, and drug development professionals, ensuring the thermal stability of active pharmaceutical ingredients (APIs) like this compound is a critical aspect of formulation development, manufacturing, and storage.

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the thermal properties of pharmaceuticals.[2] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, crystallization, and other phase changes.[2] TGA, on the other hand, measures changes in the mass of a sample as a function of temperature, which is useful for determining thermal stability and decomposition profiles.[3]

This technical guide provides a comprehensive overview of the application of DSC and TGA for the thermal analysis of this compound. While there is a scarcity of publicly available data specifically for this compound, this guide will leverage the extensive information available for ibuprofen as a baseline and infer the expected thermal behavior of its potassium salt based on data from other NSAID potassium salts.

Thermal Properties of Ibuprofen (Acid Form) as a Baseline

Ibuprofen in its free acid form has been extensively studied. It typically presents as a crystalline solid with a relatively low melting point and a well-defined decomposition pattern.

Differential Scanning Calorimetry (DSC) of Ibuprofen

The DSC thermogram of ibuprofen is characterized by a sharp endothermic peak corresponding to its melting point, which is generally observed between 75 °C and 78 °C.[4][5] The onset of decomposition can be observed at higher temperatures.

Thermogravimetric Analysis (TGA) of Ibuprofen

TGA reveals that ibuprofen is thermally stable up to approximately 152 °C.[6] Significant thermal degradation, observed as mass loss, typically begins in the range of 180 °C to 200 °C and proceeds in a single step.[3][6]

The following table summarizes the key thermal events for ibuprofen based on literature data.

| Thermal Event | Technique | Temperature Range (°C) | Observations |

| Melting | DSC | 75 - 78 | Sharp endothermic peak[4][5] |

| Onset of Decomposition | TGA | ~152 | Initial mass loss[6] |

| Major Decomposition | TGA | 180 - 300 | Single-step mass loss[3][6] |

Expected Thermal Behavior of this compound

Based on the analysis of other NSAID potassium salts, such as diclofenac potassium, we can infer the likely thermal profile of this compound.[7][8]

-

Hydration/Dehydration: Potassium salts of APIs often exist as hydrates. Therefore, the DSC thermogram of this compound may exhibit one or more endothermic peaks at temperatures below 100 °C, corresponding to the loss of water molecules.[7][8] TGA would concurrently show a mass loss corresponding to the percentage of water in the hydrated crystal structure.

-

Melting and Decomposition: Unlike the free acid form, which has a distinct melting point followed by decomposition at a higher temperature, this compound may not have a clear melting endotherm. Instead, it is likely to be stable at higher temperatures and then undergo decomposition. For instance, diclofenac potassium decomposes at temperatures above 280 °C.[7][8] It is plausible that this compound would also exhibit enhanced thermal stability compared to ibuprofen, with a decomposition temperature significantly higher than 152 °C.

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA analyses for a pharmaceutical substance like this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.[4]

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Parameters:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition (e.g., 350 °C).

-

Heating Rate: A standard heating rate of 10 °C/min is commonly used.[9]

-

Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 50 mL/min to provide a stable thermal environment.[9]

-

-

Procedure:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Initiate the heating program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic and exothermic events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA crucible.

-

-

Instrument Parameters:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Temperature Range: From ambient temperature (e.g., 25 °C) to a temperature where complete decomposition is expected (e.g., 600 °C).

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Purge Gas: Use an inert nitrogen atmosphere with a flow rate of 100 mL/min to prevent oxidative degradation.[9]

-

-

Procedure:

-

Place the crucible with the sample onto the TGA balance.

-

Tare the balance.

-

Initiate the heating program and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

-

Quantify the percentage of mass loss at each decomposition step.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Logical Relationship for Stability Assessment

References

- 1. This compound (79261-49-7) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diclofenac salts. I. Fractal and thermal analysis of sodium and potassium diclofenac salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dadun.unav.edu [dadun.unav.edu]

The Advantages of Salt Formation for Ibuprofen's Therapeutic Effect

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. As a Biopharmaceutical Classification System (BCS) Class II drug, its therapeutic efficacy is often limited by its poor aqueous solubility and slow dissolution rate.[1] This technical guide provides a comprehensive overview of the advantages conferred by converting ibuprofen free acid into its salt forms, such as ibuprofen sodium and ibuprofen lysine. By enhancing its physicochemical properties, salt formation leads to a more rapid onset of therapeutic action, a critical factor in the management of acute pain. This guide details the comparative physicochemical and pharmacokinetic profiles, outlines relevant experimental protocols, and illustrates the underlying principles through logical and experimental workflows.

Introduction: Overcoming the Limitations of Ibuprofen Free Acid

Ibuprofen is a weak acid with a pKa of approximately 4.91, exhibiting very low solubility in the acidic environment of the stomach.[2][3] This poor solubility is a rate-limiting step for its absorption into the bloodstream, leading to a delay in the onset of its analgesic effect, with peak plasma concentrations typically reached 1.5 to 3 hours after oral administration of standard free acid tablets.[4] For conditions requiring rapid pain relief, this delay is a significant clinical drawback.

Salt formation is a well-established pharmaceutical strategy to improve the solubility and dissolution rate of poorly water-soluble drugs.[5][6] By converting ibuprofen into a salt, such as ibuprofen sodium or ibuprofen lysine, its aqueous solubility is dramatically increased.[7][8] This enhancement in solubility facilitates a faster dissolution process in the gastrointestinal tract, leading to more rapid absorption and a quicker onset of therapeutic action.[7][9]

Enhanced Physicochemical Properties of Ibuprofen Salts

The primary advantage of ibuprofen salts lies in their superior solubility and dissolution characteristics compared to the free acid form. Ibuprofen free acid is practically insoluble in water, especially at the low pH of gastric fluid.[4][10] In contrast, salt forms are significantly more water-soluble.

For instance, the solubility of standard ibuprofen in distilled water is reported to be less than 0.1%, whereas the solubility of ibuprofen lysinate is approximately 17%.[8] Similarly, ibuprofen sodium dihydrate has been shown to dissolve much more rapidly than conventional ibuprofen acid at various pH levels, including acidic conditions representative of the stomach.[11] This increased solubility is the fundamental driver for the pharmacokinetic advantages observed with ibuprofen salts.

Table 1: Comparative Solubility of Ibuprofen Formulations

| Compound/Formulation | Solvent/Medium | Solubility | Reference |

| Ibuprofen Free Acid | Distilled Water | < 0.1% | [8] |

| Ibuprofen Free Acid | Water | 0.04 mg/mL | [12] |

| Ibuprofen Lysinate | Distilled Water | ~17% | [8] |

| Ibuprofen Cystamine Salt 1 | Water | 6.11 mg/mL | [12] |

| Ibuprofen Cystamine Salt 2 | Water | 7.81 mg/mL | [12] |

| Ibuprofen Sodium | Water | >100 mg/mL | [12] |

Accelerated Pharmacokinetic Profile

The enhanced solubility and rapid dissolution of ibuprofen salts directly translate to a more favorable pharmacokinetic profile, characterized by faster absorption and an earlier attainment of peak plasma concentrations. While the overall extent of absorption (bioavailability, measured as Area Under the Curve or AUC) remains similar between salt and acid forms, the rate of absorption is significantly different.[10][13]

Clinical studies consistently demonstrate that ibuprofen salts, such as sodium, lysine, and arginine salts, achieve a significantly shorter time to maximum plasma concentration (Tmax) and a higher maximum plasma concentration (Cmax) compared to standard ibuprofen acid tablets.[13][14][15]

Logical Workflow: From Formulation to Therapeutic Effect

Caption: Logical flow from drug formulation to therapeutic outcome.

Table 2: Comparative Pharmacokinetic Parameters of Ibuprofen Formulations (Single 200 mg or 400 mg dose)

| Formulation | Tmax (median, hours) | Cmax (mean, µg/mL) | Study Population/Notes | Reference |

| Ibuprofen Acid (Standard Tablet) | 1.25 - 2.0 | 11.71 ± 1.3 | Healthy Volunteers (200 mg) | [14][16] |

| Ibuprofen Arginine | 0.42 | 1.25x higher vs Acid | Healthy Volunteers (200 mg) | [14] |

| Ibuprofen Lysinate | 0.58 - 0.75 | Higher vs Acid | Healthy Volunteers (400 mg) | [10][15] |

| Ibuprofen Sodium Dihydrate | 0.58 | 41.47 | Healthy Volunteers (400 mg equiv.) | [13] |

| Ibuprofen Acid (Standard Tablet) | 1.5 | 31.88 | Healthy Volunteers (400 mg equiv.) | [13] |

Ibuprofen's Mechanism of Action

The therapeutic effects of ibuprofen, regardless of its form (acid or salt), are mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][17] These enzymes are critical for the synthesis of prostaglandins from arachidonic acid.[9] Prostaglandins are key mediators of inflammation, pain, and fever.[7] By inhibiting COX enzymes, ibuprofen reduces prostaglandin production, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9] The salt form does not alter this fundamental mechanism of action but ensures that the active ibuprofen moiety reaches systemic circulation more rapidly to initiate this effect.

Prostaglandin Synthesis Pathway and Ibuprofen Inhibition

Caption: Ibuprofen inhibits COX enzymes to block prostaglandin synthesis.

Key Experimental Protocols

The evaluation of ibuprofen formulations relies on standardized in vitro and in vivo experimental methods to determine their physicochemical and pharmacokinetic properties.

The equilibrium solubility of ibuprofen and its salts is commonly determined using the shake-flask method .[18]

-

Protocol:

-

An excess amount of the drug substance (e.g., ibuprofen acid or ibuprofen sodium) is added to a specific volume of a relevant aqueous medium (e.g., distilled water, phosphate buffer at various pH levels).

-

The mixture is placed in a sealed container and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

After equilibration, the suspension is filtered (e.g., through a 0.2 or 0.45 µm filter) to separate the undissolved solid from the saturated solution.[20]

-

The concentration of the dissolved drug in the filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Dissolution testing is crucial for predicting the in vivo performance of a drug formulation. The USP Apparatus II (Paddle Method) is frequently used for oral solid dosage forms of ibuprofen.[21]

-

Protocol:

-

Apparatus: USP Apparatus II (paddle).

-

Dissolution Medium: 900 mL of a specified medium, such as pH 7.2 phosphate buffer, is placed in the dissolution vessel.[20][22] Other media, like simulated gastric fluid (e.g., 0.1 N HCl), may also be used to assess performance under different physiological conditions.[23]

-

Temperature: The medium is maintained at 37 ± 0.5°C.[21]

-

Agitation: The paddle is rotated at a constant speed, typically 50 RPM.[20][22]

-

Procedure: A single tablet or a specified amount of suspension is placed into the vessel.

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). The withdrawn volume is replaced with fresh medium to maintain a constant total volume.

-

Analysis: The samples are filtered and analyzed by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved ibuprofen at each time point.[20][23] The cumulative percentage of drug dissolved is then plotted against time.

-

These studies are essential to compare the rate and extent of drug absorption in humans. A typical design is a randomized, open-label, single-dose, crossover study .[14][16]

-

Protocol:

-

Subjects: A cohort of healthy human volunteers is recruited.

-

Design: In a crossover design, each subject receives each of the different ibuprofen formulations (e.g., ibuprofen acid tablet and ibuprofen salt tablet) in a randomized sequence, separated by a "washout" period (e.g., one week) to ensure the complete elimination of the drug from the body before the next administration.[13][16]

-

Dosing: Subjects, typically after an overnight fast, receive a single oral dose of the ibuprofen formulation.[13]

-

Blood Sampling: Blood samples are collected via an indwelling catheter at multiple time points before dosing (baseline) and at frequent intervals after dosing (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12 hours).[14][24]

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of ibuprofen is determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS) or HPLC.[13][24]

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC. Statistical analyses are then performed to compare these parameters between the different formulations.

-

Workflow for a Comparative Bioavailability Study

Caption: A typical crossover design for an in vivo bioavailability study.

Conclusion and Future Perspectives